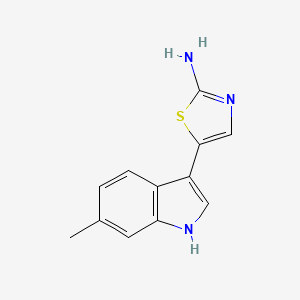
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains an indole and a thiazole ring. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, along with the additional methyl and amine groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the additional functional groups. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution at the C3 position . The thiazole ring can also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Anti-inflammatory Applications
- Synthesis of new compounds incorporating the indol-3-yl-thiazol-2-amine motif has shown promise in anti-inflammatory activities. For instance, compounds have been synthesized and evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities, with some showing significant activity compared to standard drugs (Bhati & Kumar, 2008).
Antimicrobial and Antioxidant Applications
- Various derivatives of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited promising antibacterial and antifungal activities, as well as radical scavenging and ferric ion reducing abilities (Saundane, Verma, & Katkar, 2013).
Anticancer Applications
- Schiff bases derived from 1,3,4-thiadiazole compounds incorporating the indol-3-yl motif have shown DNA protective ability against oxidative stress and demonstrated cytotoxicity on cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).
Sensor Applications
- Schiff bases containing thiazol-2-amine structures have been utilized in the development of potentiometric sensors for the selective determination of Nd3+ ions, showcasing the versatility of these compounds beyond therapeutic applications (Bandi, Singh, & Upadhyay, 2013).
Synthesis and Structural Analysis
- The synthesis and structural evaluation of novel compounds featuring the indol-3-yl-thiazol-2-amine framework have contributed to a deeper understanding of their potential uses in various biomedical applications, including as GSK-3 inhibitors for therapeutic interventions (Kamila & Biehl, 2012).
Safety And Hazards
properties
IUPAC Name |
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)16-11/h2-6,14H,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHGUUBXAHUBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270207 |
Source


|
| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
CAS RN |
1134334-49-8 |
Source


|
| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
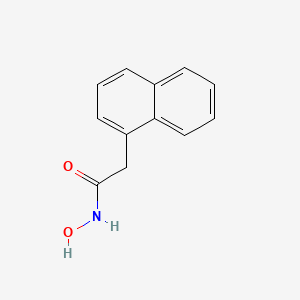
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
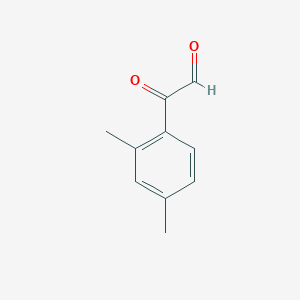
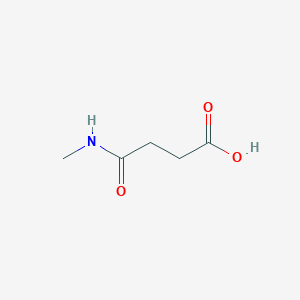
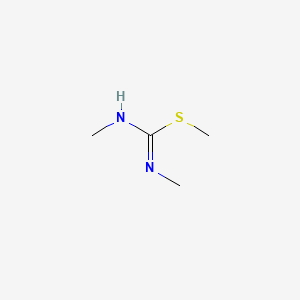
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)


